molecular formula C14H12N2O2 B2960927 4-Formyl-N-pyridin-3-ylmethyl-benzamide CAS No. 167980-35-0

4-Formyl-N-pyridin-3-ylmethyl-benzamide

Cat. No.: B2960927
CAS No.: 167980-35-0
M. Wt: 240.262
InChI Key: DPEHRNCDKBZNNU-UHFFFAOYSA-N
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Description

4-Formyl-N-pyridin-3-ylmethyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a formyl group attached to a benzamide structure, with a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-N-pyridin-3-ylmethyl-benzamide typically involves the condensation of 4-formylbenzoic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: 4-Carboxy-N-pyridin-3-ylmethyl-benzamide.

    Reduction: 4-Hydroxymethyl-N-pyridin-3-ylmethyl-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Formyl-N-pyridin-3-ylmethyl-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Formyl-N-pyridin-3-ylmethyl-benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridin-3-ylmethyl group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Phenoxy-N-pyridin-2-ylmethyl-benzamide: This compound has a phenoxy group instead of a formyl group, which can alter its chemical reactivity and biological activity.

    4-Methyl-N-pyridin-3-ylmethyl-benzamide: The presence of a methyl group instead of a formyl group can affect the compound’s stability and interaction with molecular targets.

Uniqueness: 4-Formyl-N-pyridin-3-ylmethyl-benzamide is unique due to the presence of the formyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for applications requiring specific and strong interactions with proteins or enzymes.

Properties

IUPAC Name

4-formyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-10-11-3-5-13(6-4-11)14(18)16-9-12-2-1-7-15-8-12/h1-8,10H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEHRNCDKBZNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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